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Compound of Interest

Compound Name: 1,3-Dimethoxynaphthalene

CAS No.: 10075-61-3

Cat. No.: B1595293

Get Quote

Compound: 1,3-Dimethoxynaphthalene (1,3-DMN) CAS Registry Number: 10103-06-7

Molecular Weight: 188.22 g/mol Appearance: White to pale yellow crystalline solid Melting

Point: 55–56 °C[1]

Synthesis & Preparation Context
To ensure the spectroscopic data presented corresponds to high-purity material, the standard

isolation protocol involves the methylation of 1,3-dihydroxynaphthalene (naphthoresorcinol).

Impurities from this process (e.g., mono-methylated species) can introduce extraneous signals

in the aromatic region (6.5–7.5 ppm) and hydroxyl stretches in the IR spectrum (~3300 cm⁻¹).

Standard Preparation Protocol
Precursor: 1,3-Dihydroxynaphthalene.[2]

Reagents: Dimethyl sulfate (DMS) or Methyl Iodide (MeI) with anhydrous

in Acetone or DMF.

Purification: Recrystallization from
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/Petroleum Ether or column chromatography (Hexane/EtOAc).

Note: Unlike the symmetric 1,4- or 1,5-isomers, 1,3-dimethoxynaphthalene lacks a

axis of symmetry perpendicular to the ring plane, resulting in a more complex signal count in
NMR spectroscopy.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[3][4][5][6][7]
The 1,3-substitution pattern creates distinct electronic environments for the naphthalene rings.

The electron-donating methoxy groups significantly shield the C-2 and C-4 positions

(ortho/para directors), while the C-1 and C-3 positions are deshielded by the oxygen

attachment.

C NMR Data (100 MHz, )
The spectrum displays 12 distinct carbon signals (10 aromatic + 2 methoxy). The lack of

symmetry means C-1 and C-3 are chemically non-equivalent, as are the two methoxy carbons.
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Assignment
Shift (

, ppm)
Type

Electronic
Environment

C-1 158.13 -O

Deshielded (ipso to

OMe,

-position)

C-3 156.55 -O

Deshielded (ipso to

OMe,

-position)

C-8a 135.06 Bridgehead carbon

C-5, C-6, C-7, C-8 127.42, 127.04 CH

Benzenoid ring

carbons

(unsubstituted)

C-5, C-6, C-7, C-8 122.91, 121.68 CH

Benzenoid ring

carbons

(unsubstituted)

C-4 120.18 CH
Ortho to OMe (C-3),

Para to OMe (C-1)

C-2 97.86 CH
Most Shielded: Ortho

to both OMe groups

C-4 (alt) 97.56 CH Shielded position

-OCH 55.56
Methoxy methyls

(often overlapping)
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Data Validation: The signals at ~97 ppm are diagnostic for carbons located between or ortho to

alkoxy groups in resorcinol-type systems. The separation of C-1 (158.[3]1) and C-3 (156.[3]5)

confirms the non-equivalence of the

and

positions.

H NMR Data (400 MHz, )
The proton spectrum is characterized by two methoxy singlets (or one overlapping peak) and a

distinct pattern in the aromatic region. The H-2 proton is the most shielded aromatic signal due

to the synergistic electron-donating effect of both methoxy groups.
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Assignment
Shift (

, ppm)
Multiplicity Integration

Coupling (

)

H-8 8.10 - 8.20 Multiplet (d) 1H

Deshielded by

peri-interaction

with C-1 OMe

H-5 7.70 - 7.80 Multiplet (d) 1H
Typical

-proton

H-6, H-7 7.35 - 7.50 Multiplet 2H
Typical

-protons

H-4 7.00 - 7.10 Singlet/Doublet 1H
Shielded (

to C-3 OMe)

H-2 6.60 - 6.70 Singlet 1H

Diagnostic:

Isolated between

two OMe groups

-OCH 3.90 - 4.00 Singlet(s) 6H
Characteristic

methoxy range

Mass Spectrometry (MS)[10][11]
The mass spectrum of 1,3-DMN is dominated by the stability of the naphthalene core. The

fragmentation pathway is characteristic of aromatic ethers, involving the sequential loss of

methyl radicals and carbon monoxide.

Key Ions & Fragmentation Logic
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m/z Ion Identity Formation Pathway

188
Molecular Ion (Base Peak or

near 100%)

173
Loss of methyl radical (

) from methoxy group.

158
Loss of second methyl radical

(minor).

145
Subsequent loss of CO from

the quinoid-like cation.

115

Typical fused-ring aromatic

fragment (loss of

units).

Fragmentation Pathway Diagram

Molecular Ion [M]+
m/z 188

[M - CH3]+
m/z 173

- •CH3 (15) [M - CH3 - CO]+
m/z 145

- CO (28) Naphthyl Cation
m/z 127

- H2O/Fragments

Click to download full resolution via product page

Figure 1: Primary fragmentation pathway of 1,3-dimethoxynaphthalene under Electron

Ionization (70 eV).

Infrared (IR) Spectroscopy[12]
The IR spectrum distinguishes 1,3-DMN from its diol precursor by the absence of the broad O-

H stretch and the presence of strong C-O-C ether bands.
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Frequency (

)
Intensity Assignment Notes

3050 - 3000 Medium Stretch Aromatic protons

2980 - 2840 Medium Stretch
Methyl group C-H

(Methoxy)

1620, 1580 Strong Ring Stretch
Naphthalene skeletal

vibrations

1270 - 1230 Very Strong Stretch
Asymmetric ether

stretch

1160, 1100 Strong Stretch
Symmetric ether

stretch

850 - 740 Strong Out-of-Plane

Diagnostic of

substitution pattern

(1,2,3-tri & 1,3-di)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.researchgate.net/publication/263075054_Synthetic_Route_to_13-Disubstituted_Naphthalene_Derivatives
https://en.wikipedia.org/wiki/1,3-Dihydroxynaphthalene
https://www.sigmaaldrich.com/HK/zh/technical-documents/technical-article/analytical-chemistry/nuclear-magnetic-resonance/1h-nmr-and-13c-nmr-chemical-shifts-of-impurities-chart
https://www.benchchem.com/product/b1595293/docs#technical-profile-spectroscopic-characterization-of-1-3-dimethoxynaphthalene
https://www.benchchem.com/product/b1595293/docs#technical-profile-spectroscopic-characterization-of-1-3-dimethoxynaphthalene
https://www.benchchem.com/product/b1595293/docs#technical-profile-spectroscopic-characterization-of-1-3-dimethoxynaphthalene
https://www.benchchem.com/product/b1595293/docs#technical-profile-spectroscopic-characterization-of-1-3-dimethoxynaphthalene
https://www.benchchem.com/product/b1595293?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595293?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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